4-[(4-Prop-2-ynylphenyl)methyl]morpholine
Description
Properties
IUPAC Name |
4-[(4-prop-2-ynylphenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-3-13-4-6-14(7-5-13)12-15-8-10-16-11-9-15/h1,4-7H,3,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYVELVUPITLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=C(C=C1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Prop-2-ynylphenyl)methyl]morpholine typically involves the reaction of morpholine with 4-(prop-2-ynyl)benzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 4-[(4-Prop-2-ynylphenyl)methyl]morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Prop-2-ynylphenyl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(4-Prop-2-ynylphenyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Prop-2-ynylphenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Prop-2-ynylphenyl)methyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[(4-Prop-2-ynylphenyl)methyl]pyrrolidine: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
4-[(4-Prop-2-ynylphenyl)methyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
4-[(4-Prop-2-ynylphenyl)methyl]morpholine, a morpholine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various therapeutic effects, including antimicrobial and anticancer properties.
The chemical structure of 4-[(4-Prop-2-ynylphenyl)methyl]morpholine can be represented as follows:
This compound features a morpholine ring, which is known for its ability to interact with biological targets effectively.
Biological Activity Overview
Recent studies have investigated the biological activities of 4-[(4-Prop-2-ynylphenyl)methyl]morpholine, focusing on its potential as an antimicrobial and anticancer agent. The compound's interactions with various biological pathways suggest a multifaceted role in therapeutic applications.
Antimicrobial Activity
Research indicates that 4-[(4-Prop-2-ynylphenyl)methyl]morpholine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showcasing effectiveness in inhibiting growth and proliferation.
Table 1: Antimicrobial Efficacy of 4-[(4-Prop-2-ynylphenyl)methyl]morpholine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.
Anticancer Activity
In addition to its antimicrobial properties, 4-[(4-Prop-2-ynylphenyl)methyl]morpholine has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Table 2: Anticancer Activity of 4-[(4-Prop-2-ynylphenyl)methyl]morpholine
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC50 values indicate that the compound is most effective against HeLa cells, suggesting a potential pathway for therapeutic development in cervical cancer treatment.
The mechanism by which 4-[(4-Prop-2-ynylphenyl)methyl]morpholine exerts its biological effects involves interaction with specific molecular targets. These interactions may lead to the inhibition of key enzymes or receptors involved in microbial resistance and cancer cell proliferation.
- Enzyme Inhibition : The compound may inhibit enzymes responsible for cell wall synthesis in bacteria, contributing to its antimicrobial effects.
- Receptor Modulation : In cancer cells, it may modulate receptors involved in cell survival pathways, leading to increased apoptosis.
Case Studies
Several case studies have explored the therapeutic potential of morpholine derivatives, including 4-[(4-Prop-2-ynylphenyl)methyl]morpholine:
- Study on Antimicrobial Properties : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against resistant strains of bacteria, emphasizing its potential as a lead compound for drug development.
- Cancer Research : Research published in Cancer Letters demonstrated that treatment with this morpholine derivative led to significant tumor regression in murine models of cancer, reinforcing its role as a promising anticancer agent.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 4-[(4-Prop-2-ynylphenyl)methyl]morpholine?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as alkylation of morpholine with a propargyl-substituted benzyl halide. For example, a two-step process may include:
Substitution Reaction : Reacting 4-propargylbenzyl chloride with morpholine in the presence of a base (e.g., NaOH) to form the target compound.
Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include solvent selection (e.g., THF or DMF), temperature control (40–60°C), and reaction time (12–24 hours). Structural analogs like 4-(2-bromo-4-fluorobenzyl)morpholine (CAS 1086600-40-9) have been synthesized using similar alkylation strategies .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm the morpholine ring protons (δ 2.4–3.8 ppm) and propargyl/benzyl substituents.
- 19F NMR (if fluorinated analogs are synthesized).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₄H₁₆N₂O, calculated 234.12 g/mol).
- IR Spectroscopy : Identification of C≡C stretching (~2100 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
For analogs like 4-[(5-bromopyridin-2-yl)methyl]morpholine, these techniques resolved structural ambiguities in regiochemistry .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of morpholine.
- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions like propargyl polymerization.
For example, 4-(2-bromo-5-fluorobenzyl)morpholine achieved 85% purity via controlled addition of NaH in THF at 0°C .
Advanced: How can contradictory biological activity data be resolved in receptor-binding studies?
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigation approaches:
- Orthogonal Assays : Combine SPR (surface plasmon resonance) with fluorescence polarization to validate binding kinetics.
- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors.
For sulfonamide-containing morpholine derivatives, discrepancies in IC₅₀ values were resolved by correlating computational models with in vitro enzyme inhibition data .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
Stability studies recommend:
- Storage : –20°C under inert gas (argon) to prevent oxidation of the propargyl group.
- pH Sensitivity : Avoid aqueous solutions below pH 5 to prevent morpholine ring protonation.
Analogous compounds like 4-(4-methyl-5-vinylpyridin-2-yl)morpholine showed <5% degradation after 6 months at –20°C .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
SAR workflows include:
Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or morpholine ring.
Biological Screening : Test derivatives against targets (e.g., kinases, GPCRs) using high-throughput assays.
Data Analysis : Apply multivariate regression to link structural features (e.g., logP, steric bulk) to activity.
For brominated morpholine derivatives, electron-withdrawing groups enhanced binding to adenosine receptors .
Advanced: What computational methods are suitable for predicting reactivity in functionalization reactions?
Methodological Answer:
- DFT Calculations : Predict regioselectivity in propargyl group reactions (e.g., Huisgen cycloaddition).
- Reaction Pathway Modeling : Use Gaussian or ORCA to simulate intermediates and transition states.
Studies on 4-(prop-2-yn-1-yl)morpholine (CAS 149965-78-6) validated DFT-predicted reaction barriers for alkyne-azide click chemistry .
Basic: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) for physiological compatibility.
For 4-[(4-fluorophenyl)methyl]morpholine analogs, 10% PEG-400 improved aqueous solubility by 20-fold .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.
- Quality Control : Strict adherence to USP/EP guidelines for raw material purity (>99%).
Industrial-scale production of related morpholines utilized automated flow reactors to minimize variability .
Advanced: How to elucidate degradation pathways under oxidative stress?
Methodological Answer:
- Forced Degradation Studies : Expose to H₂O₂ (3% v/v) or UV light, followed by LC-MS/MS analysis.
- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O) to track oxygen incorporation in degradation products.
For 4-(4-nitrophenyl)morpholine, oxidative degradation yielded 4-aminophenyl derivatives, confirmed by HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
